molecular formula C17H16N6O3 B2745799 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide CAS No. 478532-60-4

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide

Cat. No.: B2745799
CAS No.: 478532-60-4
M. Wt: 352.354
InChI Key: NTYZHLUWJVODLV-PDGQHHTCSA-N
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Description

(Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is a hydrazide derivative incorporating a benzotriazole moiety and a 3-nitrophenyl substituent. Benzotriazole-based compounds are widely studied for their versatility in metal coordination, photostability, and bioactivity, particularly in antimicrobial and anticancer applications . This compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes/ketones, a method shared with its analogs .

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-12(13-5-4-6-14(11-13)23(25)26)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11H,9-10H2,1H3,(H,20,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYZHLUWJVODLV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478532-60-4
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(3-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with a suitable alkylating agent to introduce the propanamide group.

    Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with 3-nitrobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of photostabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is likely related to its ability to interact with specific molecular targets. The benzotriazole group can chelate metal ions, while the nitrophenyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents on the phenyl ring and the hydrazide backbone (Table 1):

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Nitro NO₂ C₁₇H₁₅N₇O₂ 325.34
(E)-3-(Benzotriazol-1-yl)-N'-(4-methylbenzylidene)propanehydrazide 4-Methyl CH₃ C₁₇H₁₇N₅O 307.35
3-(Benzotriazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide 2-Methoxy OCH₃ C₁₇H₁₇N₅O₂ 323.35
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethylidene)-N-phenylhydrazine 4-Nitro NO₂ C₁₇H₁₄N₈O₂ 338.34

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 3-nitro group (target compound) and 4-nitro analog exhibit stronger electron-withdrawing effects than methyl or methoxy substituents, impacting electronic properties and reactivity .
  • Hydrophobicity : Methyl and methoxy groups enhance lipophilicity compared to nitro derivatives, influencing solubility and membrane permeability .

Spectroscopic Data

1H-NMR Comparison :

  • Target Compound : Aromatic protons (δ 7.5–8.2 ppm), NH-triazole (δ 13.0 ppm) .
  • 4-Methyl Analog : Aromatic protons (δ 7.1–7.9 ppm), CH₃ (δ 2.3 ppm).
  • 4-Nitro Analog : Aromatic protons (δ 8.0–8.5 ppm), NO₂ deshields adjacent protons.

IR Data :

  • Nitro group vibrations (~1520 cm⁻¹) distinguish the target compound from methoxy (~1250 cm⁻¹) and methyl analogs .

Trends :

  • Nitro Position : 4-Nitro derivatives exhibit superior activity to 3-nitro (target), likely due to better steric alignment with microbial targets.
  • Methoxy Substitution : Reduced activity compared to nitro groups, aligning with lower electron-withdrawing effects .

Physicochemical Properties

  • Solubility : Nitro derivatives exhibit lower aqueous solubility than methoxy analogs due to hydrophobicity .
  • Stability : Benzotriazole moieties enhance photostability, while nitro groups may increase susceptibility to reductive degradation .

Biological Activity

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing insights from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1H-benzo[d][1,2,3]triazole derivatives with nitrophenyl-substituted hydrazides. The reaction conditions often include solvents like dimethylformamide (DMF) and require specific temperature control to achieve optimal yields.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds featuring the benzo[d][1,2,3]triazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study reported that related compounds significantly inhibited the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells with IC50 values ranging from 16.19 to 17.16 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and subsequent induction of apoptosis in cancer cells .
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cancer cells, contributing to cell death through apoptosis or necrosis pathways.

Study 1: Cytotoxicity Assessment

In a comparative study involving various benzotriazole derivatives, this compound demonstrated a notable cytotoxic effect against both MCF-7 and HCT-116 cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

CompoundCell LineIC50 (µM)
This compoundMCF-717.16 ± 1.54
HCT-11616.19 ± 1.35

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. It was found that treatment led to increased levels of reactive oxygen species (ROS), activation of caspase pathways, and subsequent apoptosis . This suggests that the compound not only inhibits cancer cell proliferation but also actively induces programmed cell death.

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